N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3S/c1-37-24-9-7-22(8-10-24)31-26(35)18-38-28-33-32-25(34(28)23-5-3-2-4-6-23)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZGAVCMBZJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the adamantane moiety: This step often involves the use of adamantane-1-carboxylic acid or its derivatives, which can be coupled with the triazole ring using coupling reagents like EDCI or DCC.
Attachment of the 4-methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the methoxyphenyl group is introduced using appropriate electrophiles.
Final assembly: The final compound is obtained by linking the intermediate products through amide bond formation, typically using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Adamantane-1,2,4-Triazole Derivatives
Key Observations :
- Substituent at R5: The target compound’s 4-methoxyphenylcarbamoylmethylsulfanyl group distinguishes it from simpler derivatives (e.g., thiol or methoxyethylsulfanyl groups) .
- Adamantane vs. Pyridine Core : Replacement of adamantane with pyridine (as in ) reduces hydrophobicity but introduces aromatic nitrogen atoms, which can alter electronic properties and binding interactions.
Key Findings :
- Antihypoxic Activity : Adamantane-triazole derivatives (e.g., Compound II) exhibit significant antihypoxic effects at low doses (10–15 mg/kg), outperforming the reference drug Mexidol . The target compound’s activity remains uncharacterized but is hypothesized to depend on the carbamoyl group’s influence on bioavailability.
- Antimicrobial Activity : Pyridine-triazole hybrids (e.g., KA3 ) show potent antimicrobial action, suggesting that the triazole-carbamoyl motif may synergize with aromatic substituents.
Physicochemical Properties:
- Stability : Sulfanyl groups (e.g., -SCH2C(O)NH-) are prone to oxidation, necessitating stability studies under physiological conditions.
Biological Activity
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its effects on different cell lines and its mechanism of action.
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These results suggest that modifications in the chemical structure can enhance the anticancer efficacy of triazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been investigated. A study highlighted that certain derivatives exhibited inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are crucial in inflammatory pathways. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring could optimize anti-inflammatory effects .
Antimicrobial Properties
Research into the antimicrobial activity of similar compounds has shown promising results against various pathogens. For example, derivatives containing the triazole moiety have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with a triazole ring can inhibit enzymes involved in critical biochemical pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Immune Response : By inhibiting pro-inflammatory cytokines and enzymes, these compounds can modulate immune responses effectively.
Case Studies
A notable case study involved a series of synthesized triazole derivatives tested against human cancer cell lines. Among them, one derivative showed an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Q & A
Q. What synthetic methodologies are established for preparing this adamantane-triazole hybrid compound?
The compound is synthesized via a multi-step protocol:
- Step 1 : Cyclization of hydrazincarbothioamide precursors (e.g., 2-(adamantane-1-yl)-N-phenylhydrazincarbothioamide) in alkaline media to form the triazole-thione core.
- Step 2 : Alkylation of the thione group with α-halogenoalkanes in n-butanol under basic conditions to introduce sulfanylalkyl substituents.
- Step 3 : Recrystallization from n-butanol or dioxane-water mixtures to isolate pure crystalline products . Key intermediates and reaction conditions are detailed in Table 1 of , which reports yields and melting points.
Q. Which analytical techniques are critical for characterizing this compound?
- Purity : High-performance liquid chromatography (HPLC) with UV detection, validated against reference standards.
- Structural Confirmation : Nuclear magnetic resonance (NMR) for functional group analysis, X-ray crystallography for absolute configuration determination (e.g., C–S bond geometry in triazole rings) .
- Physical Properties : Melting point analysis and partition coefficient (logP) measurements using shake-flask methods .
Q. What key physical-chemical properties influence its bioavailability?
- Solubility : Limited aqueous solubility due to adamantane’s hydrophobicity; improved via alkylthio chain modifications (e.g., longer chains enhance lipophilicity but reduce solubility) .
- Stability : pH-dependent degradation profiles assessed via accelerated stability testing in buffers (pH 1–10).
Advanced Research Questions
Q. How do structural modifications at the triazole ring impact biological activity?
- Substituent Effects :
- 4-Phenyl vs. 4-Methyl : Phenyl groups enhance π-π stacking with target proteins, improving binding affinity.
- Alkylthio Chain Length : Longer chains (e.g., C8–C10) increase membrane permeability but may reduce target selectivity .
- Data-Driven Design : Structure-activity relationship (SAR) studies using analogs from Table 1 () reveal optimal antihypoxic activity with C6 alkylthio chains (ED₅₀ = 12.4 mg/kg in rodent models).
Q. What preclinical models are used to evaluate antihypoxic efficacy, and how are contradictions in data addressed?
- Model : Rats subjected to hermetic hypoxia (1330 mL sealed chambers) with hypercapnia induction. Activity is measured via survival time and lactate dehydrogenase (LDH) levels .
- Addressing Discrepancies :
- Dose Standardization : Use 1/10 of LD₅₀ doses to ensure safety-activity balance.
- Control Comparisons : Benchmark against Mexidol (100 mg/kg) to validate assay sensitivity .
- Pharmacokinetic Profiling : Resolve efficacy variations by correlating plasma half-life (t₁/₂) and brain penetration via LC-MS/MS.
Q. What strategies optimize CNS penetration given the compound’s adamantane moiety?
- LogP Optimization : Balance lipophilicity (target logP ~3–4) via substituent tuning. Adamantane’s rigid structure enhances passive diffusion but may require prodrug derivatization (e.g., carbamate esters) for sustained release .
- Blood-Brain Barrier (BBB) Assays : Use in vitro models (e.g., MDCK-MDR1 monolayers) to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates favorable CNS uptake).
Q. How can researchers resolve conflicting reports on enzymatic inhibition mechanisms?
- Target Deconvolution : Employ affinity chromatography or thermal shift assays to identify binding partners.
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, triazole derivatives show mixed inhibition of cytochrome P450 isoforms in hepatic microsomes .
- Cross-Study Validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize variability.
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during alkylation to prevent hydrolysis of halogenoalkanes .
- Biological Assays : Include sham-operated controls in hypoxia models to account for stress-induced variability .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., Hammett σ values) with biological endpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
